5-Lipoxygenase (5-LOX) Inhibitory Activity of the Target Compound vs. Reference Inhibitor Zileuton
The target compound was evaluated in a cell-free enzyme assay against human recombinant 5-LOX. It exhibited an IC50 value greater than 10,000 nM, indicating negligible inhibitory activity. This compares unfavorably to the reference drug Zileuton, which demonstrates an IC50 of 0.74–0.95 µM (740–950 nM) in a comparable rat peritoneal leukocyte cell-based assay, as reported for the indole derivative class [1]. The target compound's >10-fold lower potency effectively rules out 5-LOX inhibition as a primary mechanism, differentiating it from potent anti-inflammatory indole derivatives.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (reference 5-LOX inhibitor): IC50 = 740–950 nM |
| Quantified Difference | Target compound IC50 is >10.5-fold to >13.5-fold higher |
| Conditions | Target: cell-free human recombinant 5-LOX; Comparator: rat peritoneal leukocyte cell-based assay |
Why This Matters
This data informs target selection by proving the compound is not a 5-LOX inhibitor, valuable for researchers seeking to exclude this mechanism from polypharmacology profiles.
- [1] Zheng, M.; Zheng, M.; Ye, D.; Deng, Y.; Qiu, S.; Luo, X.; Chen, K.; Liu, H.; Jiang, H. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Bioorg. Med. Chem. Lett. 2007, 17, 2414-2420. View Source
- [2] BindingDB. IC50 Data for BDBM50591538 (CHEMBL5205807) against human recombinant 5-LOX. View Source
